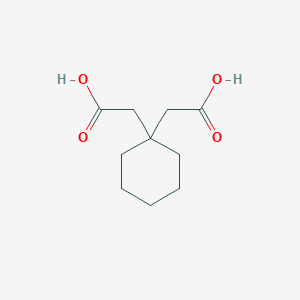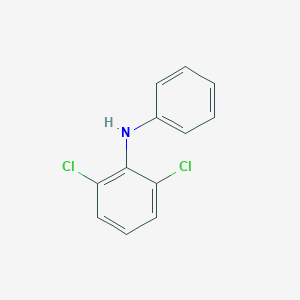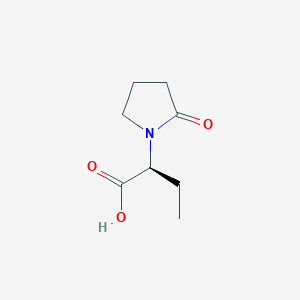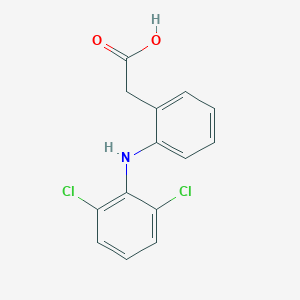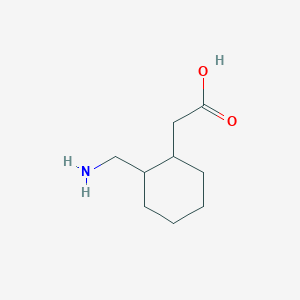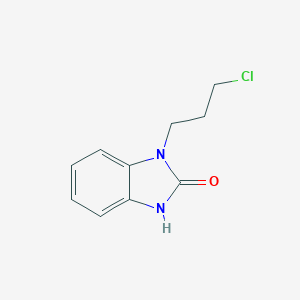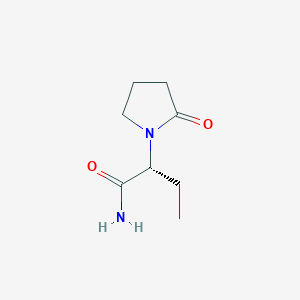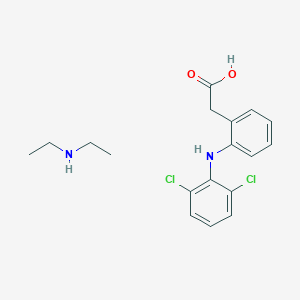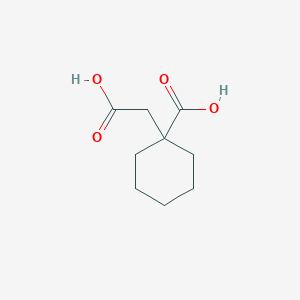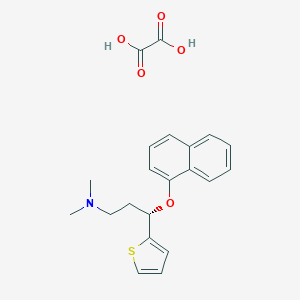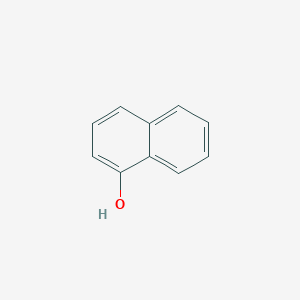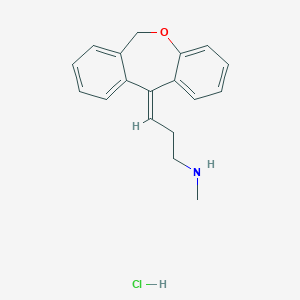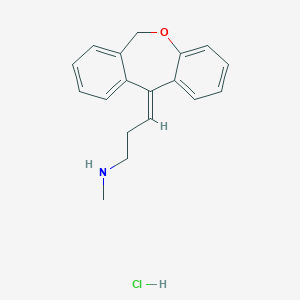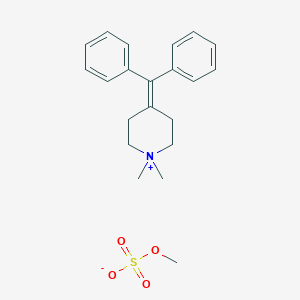
Diphemanilmethylsulfat
Übersicht
Beschreibung
Diphemanil methylsulfate is a quaternary ammonium anticholinergic compound. It is known for its ability to bind to muscarinic acetylcholine receptors, thereby inhibiting the action of the neurotransmitter acetylcholine. This compound is primarily used to reduce secretory excretion of stomach acids, saliva, and sweat .
Wissenschaftliche Forschungsanwendungen
Diphemanilmethylsulfat hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Reagenz in der organischen Synthese und als Standard in der analytischen Chemie verwendet.
Biologie: Die Verbindung wird in Studien eingesetzt, die muskarinische Acetylcholinrezeptoren betreffen, um ihre Rolle in verschiedenen physiologischen Prozessen zu verstehen.
Medizin: this compound wird zur Behandlung von Erkrankungen wie Magengeschwüren, Magensäureüberschuss und Hyperhidrose (übermäßiges Schwitzen) eingesetzt. .
5. Wirkmechanismus
This compound entfaltet seine Wirkung, indem es an muskarinische M3-Rezeptoren bindet, die sich in der glatten Muskulatur von Blutgefäßen, Lunge, Magen-Darm-Trakt und verschiedenen Drüsen befinden. Durch die Blockierung dieser Rezeptoren reduziert die Verbindung die Sekretion von Magensäure, Speichel und Schweiß. Diese Wirkung hilft bei der Behandlung von Erkrankungen wie Magengeschwüren und Hyperhidrose .
Ähnliche Verbindungen:
Atropin: Ein weiteres Antimuskarinikum, das zur Behandlung von Bradykardie und zur Reduzierung der Speichelproduktion eingesetzt wird.
Scopolamin: Wird zur Vorbeugung von Reisekrankheit und postoperativer Übelkeit eingesetzt.
Propanthelinbromid: Wird zur Behandlung von Magengeschwüren und zur Reduzierung der Magen-Darm-Motilität eingesetzt.
Eindeutigkeit: This compound ist aufgrund seiner quartären Ammoniumstruktur einzigartig, die seine Bindungsaffinität zu muskarinischen Rezeptoren erhöht und seine Fähigkeit, die sekretorische Ausscheidung im Vergleich zu anderen Antimuskarinika effektiver zu reduzieren .
Wirkmechanismus
Target of Action
Diphemanil Methylsulfate primarily targets the muscarinic M3 receptor . The M3 receptors are located in the smooth muscles of the blood vessels, lungs, and the gastrointestinal tract (GIT), as well as in many glands .
Mode of Action
As a quaternary ammonium anticholinergic, Diphemanil Methylsulfate binds to muscarinic acetylcholine receptors, thereby decreasing secretory excretion of stomach acids, saliva, and sweat . By primarily binding the muscarinic M3 receptor, it influences vasodilation and bronchoconstriction in the blood vessels and lungs, respectively . It also affects the smooth muscles of the GIT, increasing intestinal motility and dilating sphincters .
Biochemical Pathways
Its anticholinergic action suggests that it impacts the cholinergic neurotransmission pathway by blocking the action of the neurotransmitter acetylcholine .
Pharmacokinetics
Diphemanil Methylsulfate is poorly absorbed from the gastrointestinal tract, with an absolute bioavailability of 15 to 25% .
Result of Action
The binding of Diphemanil Methylsulfate to muscarinic acetylcholine receptors results in decreased secretory excretion of stomach acids, saliva, and sweat . This leads to a reduction in gastric hyperacidity and hypermotility in gastritis and pylorospasm, and a decrease in excessive perspiration (hyperhidrosis) .
Biochemische Analyse
Biochemical Properties
Diphemanil Methylsulfate primarily interacts with the muscarinic M3 receptor . The M3 receptors are located in the smooth muscles of the blood vessels and lungs, causing vasodilation and bronchoconstriction . They are also found in the smooth muscles of the gastrointestinal tract (GIT), which help in increasing intestinal motility and dilating sphincters . The M3 receptors are also located in many glands which help to stimulate secretion in salivary glands and other glands of the body .
Cellular Effects
Diphemanil Methylsulfate’s interaction with the muscarinic M3 receptor influences various cellular processes. By binding to these receptors, it can affect cell signaling pathways and gene expression, thereby influencing cellular metabolism .
Molecular Mechanism
The molecular mechanism of Diphemanil Methylsulfate involves its binding to the muscarinic M3 receptor . This binding interaction leads to changes in gene expression and can result in enzyme inhibition or activation .
Temporal Effects in Laboratory Settings
It is known that Diphemanil Methylsulfate binds to muscarinic acetylcholine receptors, influencing the secretory excretion of stomach acids, saliva, and sweat .
Metabolic Pathways
It is known that Diphemanil Methylsulfate interacts with the muscarinic M3 receptor .
Vorbereitungsmethoden
Synthetische Wege und Reaktionsbedingungen: Diphemanilmethylsulfat kann durch eine formale Wittig-Olefinierungsreaktion unter Verwendung von Benzophenon und 1,1-Dimethyl-4-brompiperidiniummethylsulfat synthetisiert werden . Die Reaktionsbedingungen beinhalten typischerweise die Verwendung einer starken Base wie Natriumhydrid oder Kalium-tert-butoxid in einem aprotischen Lösungsmittel wie Dimethylsulfoxid (DMSO) oder Tetrahydrofuran (THF).
Industrielle Produktionsverfahren: Die industrielle Produktion von this compound beinhaltet eine großtechnische Synthese unter ähnlichen Reaktionsbedingungen, die jedoch für höhere Ausbeuten und Reinheit optimiert sind. Der Prozess umfasst strenge Reinigungsschritte wie Umkristallisation und Chromatographie, um sicherzustellen, dass das Endprodukt den pharmazeutischen Standards entspricht .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Diphemanilmethylsulfat unterliegt aufgrund des Vorhandenseins der quartären Ammoniumgruppe hauptsächlich Substitutionsreaktionen. Es kann auch unter bestimmten Bedingungen an Oxidations- und Reduktionsreaktionen teilnehmen.
Häufige Reagenzien und Bedingungen:
Substitutionsreaktionen: Häufige Reagenzien sind Halogenide und Nukleophile wie Natriumiodid oder Kaliumcyanid in polaren Lösungsmitteln.
Oxidationsreaktionen: Reagenzien wie Kaliumpermanganat oder Wasserstoffperoxid können verwendet werden.
Reduktionsreaktionen: Es werden Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid eingesetzt.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. So können Substitutionsreaktionen verschiedene substituierte Piperidiniumderivate ergeben, während Oxidations- und Reduktionsreaktionen die an den Piperidinring gebundenen funktionellen Gruppen verändern können .
Vergleich Mit ähnlichen Verbindungen
Atropine: Another antimuscarinic agent used to treat bradycardia and reduce salivation.
Scopolamine: Used to prevent motion sickness and postoperative nausea.
Propantheline Bromide: Used to treat peptic ulcers and reduce gastrointestinal motility.
Uniqueness: Diphemanil methylsulfate is unique due to its quaternary ammonium structure, which enhances its binding affinity to muscarinic receptors and its ability to reduce secretory excretions more effectively compared to other antimuscarinic agents .
Eigenschaften
IUPAC Name |
4-benzhydrylidene-1,1-dimethylpiperidin-1-ium;methyl sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N.CH4O4S/c1-21(2)15-13-19(14-16-21)20(17-9-5-3-6-10-17)18-11-7-4-8-12-18;1-5-6(2,3)4/h3-12H,13-16H2,1-2H3;1H3,(H,2,3,4)/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BREMLQBSKCSNNH-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1(CCC(=C(C2=CC=CC=C2)C3=CC=CC=C3)CC1)C.COS(=O)(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9022948 | |
| Record name | Diphemanil methylsulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9022948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
389.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62-97-5 | |
| Record name | Diphemanil methyl sulfate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=62-97-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diphemanil methylsulfate [USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000062975 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diphemanil | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41725 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Diphemanil methylsulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9022948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diphemanil metilsulfate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.503 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIPHEMANIL METHYLSULFATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W2ZG23MGYI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,4-Dioxo-3-azaspiro[5.5]undecane-1,5-dicarbonitrile](/img/structure/B195786.png)
